molecular formula C13H16O B1585984 1-Eth-1-ynyl-4-(pentyloxy)benzene CAS No. 79887-16-4

1-Eth-1-ynyl-4-(pentyloxy)benzene

Cat. No. B1585984
CAS RN: 79887-16-4
M. Wt: 188.26 g/mol
InChI Key: MKSWQHOPSDCVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Eth-1-ynyl-4-(pentyloxy)benzene” is also known as “4-N-PENTYLPHENYLACETYLENE” or "1-Ethynyl-4-pentyloxybenzene" . It is used as an intermediate in the synthesis of new acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil nucleosides .


Synthesis Analysis

The synthesis of “1-Eth-1-ynyl-4-(pentyloxy)benzene” can be achieved from "1-Bromopentane" . Another synthesis method involves the use of "trimethyl ((4-pentylphenyl)ethynyl)silane" .


Molecular Structure Analysis

The molecular formula of “1-Eth-1-ynyl-4-(pentyloxy)benzene” is C13H16O . The molecular weight is 188.27 .


Physical And Chemical Properties Analysis

“1-Eth-1-ynyl-4-(pentyloxy)benzene” is a colorless to light yellow liquid . It has a boiling point of 113-115°C/2mm and a predicted density of 0.96±0.1 g/cm3 . The refractive index is 1.527 .

Scientific Research Applications

Organic Synthesis

1-Eth-1-ynyl-4-(pentyloxy)benzene: is utilized as an intermediate in the synthesis of complex organic molecules. Its structure is pivotal in the construction of acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil nucleosides . These nucleosides have potential therapeutic applications, including the treatment of cancer and inflammatory diseases.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a biochemical tool for proteomics studies . It’s used to understand protein interactions and functions, which can lead to the discovery of new drugs. Its molecular properties allow for the exploration of pharmacokinetics and pharmacodynamics in drug development processes.

Material Science

1-Eth-1-ynyl-4-(pentyloxy)benzene: plays a role in the development of new materials, particularly in the field of liquid crystals . Its molecular structure contributes to the synthesis of compounds with specific optical properties, which are essential for the advancement of display technologies.

Chemical Engineering

In chemical engineering, this compound is involved in process optimization and the development of synthetic pathways . Its stability and reactivity are key factors in designing efficient and scalable chemical processes, which is crucial for industrial applications.

Biochemistry

The compound is also significant in biochemistry for studying the structure and function of biomolecules . It can be used as a building block in the synthesis of biomimetic compounds, aiding in the understanding of biological systems and processes.

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety statements include S24/25 (Avoid contact with skin and eyes) . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

1-ethynyl-4-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSWQHOPSDCVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379395
Record name 1-eth-1-ynyl-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Eth-1-ynyl-4-(pentyloxy)benzene

CAS RN

79887-16-4
Record name 1-eth-1-ynyl-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Eth-1-ynyl-4-(pentyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Eth-1-ynyl-4-(pentyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Eth-1-ynyl-4-(pentyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Eth-1-ynyl-4-(pentyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Eth-1-ynyl-4-(pentyloxy)benzene
Reactant of Route 6
1-Eth-1-ynyl-4-(pentyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.